molecular formula C28H32N2O6 B13445267 (E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide CAS No. 1054312-75-2

(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

Cat. No.: B13445267
CAS No.: 1054312-75-2
M. Wt: 492.6 g/mol
InChI Key: QMFFCYDQVJUDBI-HVUWTQPRSA-N
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Description

This compound is a structurally complex benzofuroisoquinoline derivative featuring a cyclopropylmethyl group at position 3 and an (E)-configured acrylamide moiety substituted with a furan-3-yl group at the N-terminal. Its stereochemistry is defined by the (4R,4aS,7R,7aR,12bS,13S) configuration, which is critical for its pharmacological interactions. The compound shares a core structure with opioid antagonists like naltrexone () but is distinguished by the furan-acrylamide substitution, which likely modulates receptor binding kinetics and selectivity. Synthetically, its preparation involves multi-step protocols similar to those described for related benzofuroisoquinoline derivatives (), including chromatographic purification and structural validation via NMR and mass spectrometry.

Properties

CAS No.

1054312-75-2

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C28H32N2O6/c1-29(21(32)7-4-17-9-13-35-15-17)19-8-10-28(34)25-23(33)18-5-6-20(31)24-22(18)27(28,26(19)36-24)11-12-30(25)14-16-2-3-16/h4-7,9,13,15-16,19,23,25-26,31,33-34H,2-3,8,10-12,14H2,1H3/b7-4+/t19-,23+,25-,26+,27+,28-/m1/s1

InChI Key

QMFFCYDQVJUDBI-HVUWTQPRSA-N

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3[C@H](C4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)O)C(=O)/C=C/C7=COC=C7

Canonical SMILES

CN(C1CCC2(C3C(C4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)O)C(=O)C=CC7=COC=C7

Origin of Product

United States

Preparation Methods

Construction of the Benzofuro[3,2-e]isoquinoline Core

The core is synthesized via multi-step cyclization reactions , typically involving:

Research indicates that metal-catalyzed cyclizations , such as palladium or copper catalysis, are effective for constructing these polycyclic frameworks, with yields ranging from 40-70% depending on the substrate and conditions.

Introduction of Hydroxyl Groups

Hydroxyl groups at positions 4, 9, and 13 are introduced via selective oxidation of precursor functionalities:

  • Hydroxylation of double bonds or activated positions using reagents like osmium tetroxide, m-chloroperbenzoic acid, or via enzymatic oxidation.
  • Hydroboration-oxidation methods for regioselective hydroxylation at specific sites.

The stereochemistry of these hydroxyl groups is controlled through stereoselective oxidation or chiral auxiliaries during synthesis.

Cyclopropylmethyl Group Installation

The cyclopropylmethyl substituent is introduced via:

  • Nucleophilic substitution using cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of bases such as potassium carbonate.
  • Cyclopropanation of suitable olefin intermediates using carbene transfer reagents like diazomethane or Simmons-Smith reagents.

Research demonstrates that cyclopropanation of allylic or benzylic positions provides high regio- and stereoselectivity, with yields often exceeding 60%.

Side Chain Attachment

The side chain containing the furan ring and the N-methylprop-2-enamide is assembled via:

This step is optimized for chemoselectivity to prevent side reactions, with typical yields of 70-85%.

Overall Synthetic Route

A generalized synthetic pathway is as follows:

Research Discoveries and Data Tables

Step Methodology Reagents Conditions Yield (%) References
Core synthesis Intramolecular cyclization Pd/C, heat 40-70
Hydroxylation Oxidation OsO₄, NaIO₄ Mild 50-80
Cyclopropylmethyl installation Nucleophilic substitution Cyclopropylmethyl halide Base, reflux 60+
Side chain coupling Amide formation DCC, Furan-3-carboxylic acid Room temp 70-85

Notes and Considerations

  • Stereoselectivity is critical; chiral auxiliaries or catalysts are employed to ensure stereochemical fidelity.
  • Protecting groups such as tert-butyldimethylsilyl or benzyl groups are used to mask reactive hydroxyls during multi-step sequences.
  • Purification techniques include column chromatography, recrystallization, and chiral HPLC to isolate stereoisomers.
  • Reaction optimization involves adjusting temperature, solvent, and reagent equivalents to maximize yield and stereoselectivity.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains multiple reactive sites, including hydroxyl groups, an amide bond, a furan ring, and a cyclopropane moiety.

Functional Group Potential Reactions Conditions
Hydroxyl groups (-OH) Esterification, etherification, oxidation, or hydrogen bondingAcidic/basic catalysts, anhydrides
Amide bond Hydrolysis (acid- or base-catalyzed), nucleophilic substitutionStrong acids/bases, elevated temps
Furan-3-yl substituent Electrophilic aromatic substitution (e.g., nitration, halogenation), Diels-Alder reactionsLewis acids, dienophiles
Cyclopropane ring Ring-opening under acidic conditions or via radical mechanismsHBr, radical initiators
α,β-Unsaturated amide Hydrogenation (reduction of double bond), Michael additionH₂/Pd, nucleophiles

Hydroxyl Group Reactivity

The three hydroxyl groups (positions 4a, 9, and 13) are prone to derivatization:

  • Esterification : Reacting with acetyl chloride or acetic anhydride forms acetylated derivatives, potentially altering solubility .

  • Oxidation : Tertiary hydroxyl groups (e.g., at position 4a) may resist oxidation, while secondary alcohols (position 9/13) could form ketones under strong oxidizing agents like CrO₃ .

Amide Bond Hydrolysis

The N-methylprop-2-enamide group may hydrolyze under acidic or basic conditions:

  • Acidic Hydrolysis : Yields a carboxylic acid and a secondary amine .

  • Basic Hydrolysis : Produces a carboxylate salt and methylamine .

Furan Ring Reactivity

The furan-3-yl group is electron-rich, enabling:

  • Nitration : Forms 2-nitro-furan derivatives with HNO₃/H₂SO₄ .

  • Electrophilic Substitution : Bromination at the 5-position using Br₂/FeBr₃ .

Thermal Stability

The compound likely degrades above 200°C, with the furan ring and amide bond being primary decomposition sites.

pH-Dependent Degradation

  • Acidic Conditions : Cyclopropane ring-opening may occur, generating linear alkanes .

  • Basic Conditions : Amide hydrolysis dominates, yielding fragmentation products .

Deuterated Analogues

Deuteration at the N-methyl group (e.g., 10α-hydroxy-nalfurafine-d3) enhances metabolic stability, as seen in isotopic labeling studies .

Structural Analogues

  • Furan Replacement : Substituting furan-3-yl with pyridin-3-yl (as in PubChem CID 137642888) alters receptor binding affinity .

  • Cyclopropane Modifications : Replacing cyclopropylmethyl with allyl groups reduces κ-opioid selectivity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and stereochemistry.

Biology

In biology, it may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.

Medicine

In medicine, this compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions. Its unique structure might interact with biological targets in novel ways, leading to new treatment options.

Industry

In industry, this compound could be used in the development of new materials, catalysts, or other products that benefit from its specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Biological Activity References
Target Compound Benzofuroisoquinoline Cyclopropylmethyl; (E)-3-(furan-3-yl)-N-methylprop-2-enamide Presumed opioid receptor modulation (inference from structural analogs)
Naltrexone [(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-...] Benzofuroisoquinoline Cyclopropylmethyl; ketone at position 7 μ-opioid receptor antagonist; used for alcohol/opioid dependence
Compound 25 () Benzofuroisoquinoline Acetamido; tert-butyldiphenylsilyloxy; tritylthio propanamide Synthetic intermediate for opioid haptens; no direct pharmacological data reported
Compound 1 () Benzofuroisoquinoline Tritylthio propenamide; acetamido Intermediate in opioid analog synthesis; structural focus on sulfur-based modifications
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide () Acrylamide with furan Sulfamoylphenylcarbamothioyl Unspecified bioactivity; computational properties suggest moderate lipophilicity (XLogP3=1.6)

Key Findings:

However, the acrylamide-furan substitution replaces the ketone at position 7 in naltrexone, which may alter binding kinetics or confer selectivity for non-opioid targets (e.g., κ- or δ-opioid receptors). Compared to sulfur-modified analogs (e.g., tritylthio in ), the furan-acrylamide group introduces a planar, conjugated system that could enhance π-π interactions with aromatic residues in receptor pockets .

Synthetic Complexity: The target compound’s synthesis likely parallels methods for related benzofuroisoquinolines (), involving protective group strategies (e.g., tert-butyldiphenylsilyl in ) and stereocontrolled amidation. Its furan-acrylamide moiety may require specialized coupling reagents to preserve the E-configuration .

Metabolic and Pharmacokinetic Considerations :

  • Naltrexone undergoes hepatic metabolism to 6-β-naltrexol, a process mediated by carbonyl reductase . The acrylamide group in the target compound may introduce alternative metabolic pathways, such as hydrolysis or cytochrome P450-mediated oxidation, affecting its half-life and toxicity profile.

Therapeutic Potential: While naltrexone is clinically used for addiction, the target compound’s furan-acrylamide group could expand its utility to inflammatory or neurodegenerative conditions, as seen with other furan-containing bioactive molecules ().

Biological Activity

The compound (E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure

The molecular formula for this compound is C38H44N2O12C_{38}H_{44}N_{2}O_{12} with a molecular weight of approximately 720.76 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₈H₄₄N₂O₁₂
Molecular Weight720.76 g/mol
LogP0.1494
Hydrogen Bond Donor4
Hydrogen Bond Acceptor7
Rotatable Bonds5

Research indicates that this compound exhibits significant activity as an opioid receptor modulator , particularly at the mu and kappa opioid receptors. Its structural features allow it to interact effectively with these receptors, potentially offering analgesic properties without the severe side effects commonly associated with traditional opioids.

Case Studies and Research Findings

  • Opioid Receptor Inhibition : A study reported that the compound demonstrated notable inhibition at mu and kappa opioid receptors with IC50 values indicating effective receptor binding and modulation . This suggests its potential as a novel analgesic agent.
  • Antinociceptive Effects : In animal models of pain, administration of this compound resulted in significant reductions in pain response compared to control groups. This antinociceptive effect was attributed to its action on the central nervous system's opioid pathways .
  • Neuroprotective Properties : Additional research has highlighted the compound's neuroprotective effects in models of neurodegeneration. The presence of multiple hydroxyl groups in its structure may contribute to antioxidant activity, providing a protective effect against oxidative stress .

Table of Biological Activities

Activity TypeObserved EffectReference
Opioid Receptor ModulationSignificant inhibition at mu and kappa receptors
AntinociceptiveReduced pain response in animal models
NeuroprotectiveProtection against oxidative stress

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Pain Management : As an opioid receptor modulator, it could serve as an effective alternative for pain relief.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's or Parkinson's disease.
  • Wound Healing : Preliminary studies indicate that it may facilitate wound healing processes due to its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuro[3,2-e]isoquinolin core in this compound?

  • Methodology :

  • Stepwise Cyclization : Use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to build the isoquinoline moiety .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to establish the 4R,4aS,7R,7aR,12bS,13S stereochemistry, leveraging NMR-guided optimization (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR coupling constants) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and HPLC (C18 columns, 95–97% purity thresholds) for isolating intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts using 400–500 MHz instruments in deuterated solvents (e.g., CD3_3CN or DMSO-d6_6). Cross-validate with DEPT-135 and HSQC for quaternary carbons and stereochemical confirmation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with analogous spirocyclic structures .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with opioid receptors (e.g., µ-opioid receptor) due to the benzofuroisoquinolin scaffold’s similarity to known ligands .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions, focusing on the cyclopropylmethyl and furan-3-yl groups’ roles in receptor engagement .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Troubleshooting Framework :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify inactivation pathways (e.g., hydroxylation at the furan ring) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and correlate with in vivo efficacy .
  • Dose-Adjustment Modeling : Apply allometric scaling (e.g., ¾ power law) to reconcile interspecies differences in clearance rates .

Q. What strategies mitigate oxidation or hydrolysis of the labile enamide group during storage?

  • Stabilization Protocols :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Antioxidant Additives : Include 0.1% w/v ascorbic acid in aqueous formulations to suppress radical-mediated degradation .
  • Accelerated Stability Testing : Conduct stress studies (40°C/75% RH for 6 months) with periodic HPLC-UV monitoring (λ = 255 nm) .

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